3-Iodo-6-mercaptopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1H-pyridine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INS/c6-4-1-2-5(8)7-3-4/h1-3H,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMOTDFDGKPQRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418793 | |
| Record name | 3-IODO-6-MERCAPTOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872273-28-4 | |
| Record name | 5-Iodo-2(1H)-pyridinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872273-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-IODO-6-MERCAPTOPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Studies of 3 Iodo 6 Mercaptopyridine
Reactivity Profiles of the Thiol/Thione Functional Group
The thiol group in 3-iodo-6-mercaptopyridine, which exists in tautomeric equilibrium with its corresponding thione form (5-iodo-1H-pyridine-2-thione), is a soft nucleophile and is readily susceptible to oxidation and reactions with electrophiles.
Oxidative Transformations to Disulfides and Related Sulfur Species
The thiol group of this compound can be readily oxidized to form the corresponding disulfide, bis(5-iodo-pyridin-2-yl) disulfide. This transformation is a common reaction for thiols and can be achieved using various oxidizing agents. A general and effective method for the synthesis of symmetrical disulfides involves the oxidation of the corresponding thiol. For instance, the aerial oxidation of a related 2-halo-3-pyridylthiolate, generated in situ from the corresponding 2-halopyridine, has been shown to produce the symmetrical disulfide. nih.gov In a similar vein, the oxidation of thiols to disulfides can be accomplished using dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. nih.gov While direct experimental data for the oxidation of this compound is not extensively reported, analogous transformations suggest that mild oxidizing conditions would afford the desired bis(5-iodo-pyridin-2-yl) disulfide in good yield.
A plausible synthetic approach, based on related procedures for other halopyridyl disulfides, would involve the initial formation of the thiolate followed by oxidation.
| Reactant | Oxidizing Agent | Product | Yield | Reference |
| 2-Halo-3-pyridylthiolate | Air | Bis(2-halo-3-pyridyl) disulfide | - | nih.gov |
| Thiol | Dimethyl sulfoxide (DMSO) | Disulfide | Quantitative | nih.gov |
S-Alkylation and S-Acylation Reactions
The nucleophilic nature of the sulfur atom in this compound allows for facile S-alkylation and S-acylation reactions. These reactions provide a straightforward route to a variety of thioether and thioester derivatives.
S-Alkylation: The reaction of this compound with alkyl halides in the presence of a base is expected to proceed smoothly to yield the corresponding S-alkylated products. In a study on a related bis(6-mercaptopyridine) derivative, alkylation with methyl iodide in ethanol (B145695) readily afforded the S-methylated product. clockss.org This suggests that this compound would react similarly with a range of alkylating agents. The sulfur atom, being a soft nucleophile, preferentially attacks the soft electrophilic carbon of the alkyl halide. libretexts.org
S-Acylation: S-acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides would lead to the formation of the corresponding thioesters. While specific studies on the S-acylation of this compound are not prevalent in the literature, the general reactivity of thiols towards acylating agents is well-established. labshake.com These reactions typically proceed in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.
The following table summarizes representative conditions for S-alkylation based on analogous systems.
| Thiol Derivative | Alkylating Agent | Solvent | Product | Reference |
| Bis(6-mercaptopyridine) derivative | Methyl iodide | Ethanol | Bis(6-methylthiopyridine) derivative | clockss.org |
S-Arylation via Unsymmetrical Diaryliodonium Salts
The S-arylation of thiols using diaryliodonium salts is a powerful metal-free method for the formation of diaryl sulfides. tezu.ernet.innih.gov Unsymmetrical diaryliodonium salts, in particular, have been employed for the chemoselective arylation of various nucleophiles, including thiols. tcichemicals.com The reaction proceeds via a ligand coupling mechanism on the hypervalent iodine(III) center. tcichemicals.com
In the context of this compound, its thiol group can act as a nucleophile to attack the iodonium (B1229267) salt. The chemoselectivity of the arylation, when using an unsymmetrical diaryliodonium salt, is influenced by both steric and electronic factors of the aryl groups attached to the iodine. ncl.ac.uk Generally, the more electron-deficient aryl group is preferentially transferred. ncl.ac.uk This methodology has been successfully applied to the S-arylation of 2-mercaptopyridine (B119420), indicating that this compound would be a suitable substrate for such transformations. tezu.ernet.in
Reactivity of the Iodine Substituent
The iodine atom on the pyridine (B92270) ring of this compound is a key site for further functionalization, primarily through nucleophilic aromatic substitution and the formation of hypervalent iodine intermediates.
Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a common method for introducing a variety of substituents. However, the position of the leaving group significantly influences the reactivity. Pyridines with leaving groups at the 2- and 4-positions are generally more reactive towards nucleophiles than those with leaving groups at the 3-position. youtube.commolbase.com This is because the negative charge in the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom when the attack occurs at the ortho or para positions. youtube.com
For 3-iodopyridines, nucleophilic substitution is generally sluggish. However, studies have shown that under forcing conditions, such as microwave irradiation, the reaction of 3-halopyridines with sulfur nucleophiles can proceed. sci-hub.se For instance, the reaction of 3-iodopyridine (B74083) with sodium phenylsulfide in N-methylpyrrolidone (NMP) under microwave heating has been reported to give the corresponding 3-phenylthiopyridine. sci-hub.se The reactivity order for halopyridines in SNAr reactions with sulfur nucleophiles is typically I > Br > Cl > F, which is consistent with the leaving group ability of the halides. sci-hub.se
The following table presents data from a study on the microwave-assisted nucleophilic substitution of 3-halopyridines.
| 3-Halopyridine | Nucleophile | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 3-Iodopyridine | PhSNa | NMP | 150 | 10 | 45 | sci-hub.se |
| 3-Bromopyridine | PhSNa | NMP | 150 | 10 | 25 | sci-hub.se |
| 3-Chloropyridine | PhSNa | NMP | 150 | 10 | 10 | sci-hub.se |
This data indicates that while the iodine substituent on this compound is less reactive towards SNAr compared to isomers with iodine at the 2- or 4-position, substitution is achievable under appropriate conditions.
Transition Metal-Free C-C and C-Heteroatom Bond Formations Involving Hypervalent Iodine Intermediates
The iodine atom in aryl iodides can be oxidized to form hypervalent iodine(III) or iodine(V) species, which are versatile reagents in organic synthesis. These hypervalent iodine compounds can participate in a variety of transition-metal-free C-C and C-heteroatom bond-forming reactions. nih.govacs.orgmdpi.com
While specific examples starting from this compound are scarce, the general principle involves the in-situ or ex-situ oxidation of the iodo-group to a hypervalent state, for example, using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting hypervalent iodine species, such as a diaryliodonium salt or a (diacetoxyiodo)arene derivative, can then react with a suitable nucleophile to form a new bond. nih.govrsc.org For instance, hypervalent iodine reagents have been employed in the intramolecular oxidative C-N bond formation to synthesize various nitrogen-containing heterocycles. nih.govrsc.org The reaction is believed to proceed through the formation of an N-iodo intermediate followed by electrophilic cyclization. rsc.org
The formation of a hypervalent iodine species from this compound would open up possibilities for a range of coupling reactions. For example, it could potentially be used in C-C bond-forming reactions with various carbon nucleophiles or in C-heteroatom bond formations with amines, alcohols, or other heteroatom-based nucleophiles under metal-free conditions. researchgate.netillinois.eduacs.org
Generation of Aryl Radicals for C-H Functionalization
The generation of aryl radicals from this compound opens avenues for C-H functionalization, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. While specific studies detailing the generation of an aryl radical directly from this compound for C-H functionalization are not extensively documented in the provided results, the principles of aryl radical formation from aryl iodides are well-established. These methods often involve transition-metal-free conditions, utilizing reagents like diaryliodonium salts. mdpi.com A plausible pathway for such a transformation would involve the homolytic cleavage of the C-I bond, which can be initiated by various means, including photolysis, radical initiators, or electron transfer processes.
Furthermore, rare-earth metal complexes have been shown to induce regioselective aryl C-H bond functionalization. rsc.org These reactions can proceed through the activation of a C-H bond and subsequent reaction with other reagents, leading to the construction of new bonds at the ortho-position of an aryl group. rsc.org This highlights the potential for developing novel C-H functionalization strategies involving this compound, potentially leveraging the directing capabilities of its functional groups.
Reactivity at the Pyridine Nitrogen Atom
N-Alkylation: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to alkylation. N-alkylation of N-heterocycles is a common synthetic transformation. mdpi.com For instance, propylene (B89431) carbonate has been utilized as a green and effective reagent for the N-alkylation of various heterocyclic compounds, proceeding through nucleophilic substitution. mdpi.com While a specific example for this compound is not provided, this general reactivity pattern is expected to apply. The reaction conditions, such as the choice of alkylating agent and solvent, would be crucial in determining the outcome of the N-alkylation.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation significantly alters the electronic nature of the pyridine ring, often enhancing its reactivity towards both electrophilic and nucleophilic substitution. 2-Mercaptopyridine N-oxide is a well-known compound that demonstrates the stability and utility of this functional group. sigmaaldrich.comresearchgate.net The oxidation of the nitrogen in this compound would likely lead to this compound-1-oxide. The synthesis of related compounds, such as 6-mercaptopurine (B1684380) 3-N-oxide, has been reported, indicating the feasibility of N-oxidation in mercapto-substituted aza-aromatic systems. nih.gov The presence of the iodine and mercapto groups might influence the conditions required for N-oxidation and the properties of the resulting N-oxide. For example, 2-mercaptopyridine N-oxide itself can react with iodine, leading to the formation of a disulfide. researchgate.net
The basicity of the pyridine nitrogen atom allows for protonation, forming a pyridinium (B92312) salt. This equilibrium is highly dependent on the pH of the medium. Protonation of the nitrogen atom significantly impacts the molecule's electronic properties, making the pyridine ring more electron-deficient. This increased electron deficiency can affect the reactivity of the other functional groups. For instance, in the case of 2,2′-dithiobis(pyridine N-oxide), the protonated N-oxide group engages in intermolecular hydrogen bonding. researchgate.net This illustrates how protonation can direct intermolecular interactions and influence the supramolecular chemistry of such compounds. The protonation state of this compound would similarly be expected to modulate its reactivity in various chemical transformations.
Synergistic Reactivity of Multiple Functional Groups
The presence of iodo, mercapto, and pyridine nitrogen functionalities on the same scaffold allows for synergistic reactivity, where the groups can cooperate to direct and facilitate chemical transformations.
Directed ortho metalation (DoM) is a powerful synthetic strategy where a directing metalation group (DMG) guides the deprotonation of the ortho-position by an organolithium reagent, leading to a lithiated intermediate that can be trapped with various electrophiles. organic-chemistry.orgharvard.eduwikipedia.org The pyridine nitrogen itself can act as a directing group in metalation reactions, although this can be complicated by the addition of the organometallic reagent to the pyridine ring. harvard.edu However, with appropriate directing groups, efficient lithiation of the pyridine ring can be achieved. harvard.edu
In this compound, both the pyridine nitrogen and the mercapto group (or its deprotonated form, the thiolate) could potentially act as directing groups. The mercapto group is generally considered a weak directing group. organic-chemistry.org However, the synergistic effect of both the nitrogen and sulfur atoms could facilitate ortho-lithiation. The position of lithiation would be directed by the combined influence of these groups. This strategy would allow for the introduction of a wide range of electrophiles at a specific position on the pyridine ring, further diversifying the chemical space accessible from this starting material.
The pyridine nitrogen and the sulfur atom of the mercapto group in this compound are well-positioned to act as a bidentate chelating ligand for metal ions. This chelation can be a key factor in facilitating and controlling various metal-catalyzed transformations. For example, 2-mercaptopyridine N-oxide is known to form complexes with metals like palladium. sigmaaldrich.com Similarly, 6-mercaptopyridine-3-carboxylic acid has been used to functionalize gold nanoparticles, highlighting the affinity of the mercaptopyridine moiety for metal surfaces. sigmaaldrich.com
This chelating ability can be exploited in catalysis, where the coordination of a metal center to the nitrogen and sulfur atoms can activate the substrate or the catalyst for a specific reaction. For instance, chelation could play a role in directing C-H activation or cross-coupling reactions at specific sites on the pyridine ring. The formation of stable metal complexes can also be a final product in itself, with potential applications in materials science or as biologically active compounds, as seen with complexes of 2-mercaptopyridine N-oxide. sigmaaldrich.comgoogle.com The specific coordination geometry and the nature of the metal ion would dictate the outcome of such chelation-assisted transformations.
Coordination Chemistry of 3 Iodo 6 Mercaptopyridine As a Multidentate Ligand
Ligand Characterization and Potential Coordination Modes
3-Iodo-6-mercaptopyridine, with the chemical formula C₅H₄INS, can exist in two tautomeric forms: the thione form (5-iodo-1H-pyridine-2-thione) and the thiol form (3-iodo-pyridin-6-ylthiol). labshake.commolbase.comguidechem.com This tautomerism is a critical factor in determining its coordination behavior, as it dictates the available donor atoms for complexation with metal ions.
The coordination of 6-mercaptopyridine derivatives can occur through either the sulfur atom of the thiolate form or through both the nitrogen and sulfur atoms of the thione form. In the thiolate form, the deprotonated sulfur atom acts as a soft donor, readily coordinating to soft metal ions. This mode of coordination is common for mercaptopyridine ligands.
Conversely, the thione tautomer presents two potential donor sites: the pyridine (B92270) ring nitrogen and the exocyclic sulfur atom. The nitrogen atom is a hard donor, while the sulfur atom is a soft donor. This dual-donor capability allows the ligand to act as a bridging ligand, coordinating to two different metal centers, or as a chelating ligand to a single metal center. The preference for one coordination mode over the other is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic effects of other substituents on the pyridine ring. For instance, in mixed-ligand complexes of 6-mercaptopurine (B1684380), a related compound, coordination has been observed through the exocyclic sulfur and a nitrogen atom of the purine (B94841) ring, demonstrating the bidentate potential of such systems. researchgate.netresearchgate.netcajost.com.ng
Complexation with Transition Metal Ions
The versatile coordination behavior of this compound makes it an interesting candidate for the synthesis of a wide array of transition metal complexes with potentially unique structural and electronic properties.
The synthesis of metal complexes with this compound can be achieved through several established methods. A common approach involves the direct reaction of a metal salt with the ligand in a suitable solvent. nih.govnih.gov The choice of solvent is crucial and can influence the final structure of the complex. For instance, polar solvents like methanol (B129727) or ethanol (B145695) are often used to dissolve the ligand and the metal salt. nih.gov
Another synthetic strategy involves a one-pot synthesis where the ligand and the metal salt are reacted together, often with the addition of a base to facilitate the deprotonation of the thiol group and promote coordination. researchgate.netresearchgate.net The stoichiometry of the reactants can be varied to control the metal-to-ligand ratio in the final complex. researchgate.net Following the reaction, the resulting metal complexes can be precipitated and purified by crystallization from an appropriate solvent system. nih.gov
X-ray diffraction (XRD) is a powerful technique for the unambiguous determination of the three-dimensional structure of metal complexes in the solid state. lcc-toulouse.fr Single-crystal XRD provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions. nih.govacs.org For complexes of substituted pyridines, single-crystal XRD has been instrumental in confirming coordination modes and understanding the influence of substituents on the crystal packing. nih.govacs.orgresearchgate.net
In cases where suitable single crystals cannot be obtained, powder XRD can be employed to identify the crystalline phases present and to obtain information about the unit cell parameters. researchgate.net The diffraction pattern of a new complex can be compared with those of known structures to gain insights into its probable structure. For novel complexes of this compound, a combination of single-crystal and powder XRD would be essential for complete structural characterization.
The iodine substituent at the 3-position of the pyridine ring is expected to exert a significant influence on both the coordination geometry and the electronic structure of the resulting metal complexes.
Electronic Effects: Iodine is an electron-withdrawing group, which will decrease the electron density on the pyridine ring, particularly at the nitrogen atom. This reduction in electron density will weaken the σ-donor capability of the nitrogen atom, potentially leading to longer metal-nitrogen bond lengths compared to complexes with unsubstituted or electron-donating group-substituted pyridines. nih.govacs.org This electronic influence can be probed by techniques such as NMR spectroscopy, where coordination to a metal ion typically leads to a deshielding of the pyridine protons. nih.govacs.org Furthermore, the iodine atom itself can participate in halogen bonding interactions, which can play a role in the solid-state packing of the complexes. nih.gov
Theoretical and Computational Investigations of 3 Iodo 6 Mercaptopyridine
Quantum Mechanical Studies on Molecular Structure and Conformation
Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations.
Density Functional Theory (DFT) for Geometry Optimization and Conformational Landscapes
Density Functional Theory (DFT) is a robust computational method used to determine the most stable arrangement of atoms in a molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its nuclei. For 3-iodo-6-mercaptopyridine, DFT calculations would explore the conformational landscape to identify the most stable conformers. The primary conformational flexibility in this molecule arises from the orientation of the mercapto (-SH) group relative to the pyridine (B92270) ring.
| Parameter | Expected Value |
|---|---|
| C-I Bond Length | ~2.10 Å |
| C-S Bond Length | ~1.78 Å |
| S-H Bond Length | ~1.34 Å |
| C-N Bond Lengths (in ring) | ~1.33 - 1.38 Å |
| C-C Bond Lengths (in ring) | ~1.39 - 1.41 Å |
| C-S-H Bond Angle | ~95° |
| C-C-I Bond Angle | ~120° |
Note: The data in this table is illustrative and represents typical values for similar chemical bonds and structures, as specific computational data for this compound is not available in published literature.
Analysis of Potential Energy Surfaces and Tautomeric Equilibria
This compound can exist in two tautomeric forms: the thiol form (6-mercapto) and the thione form (1H-pyridine-2-thione). A potential energy surface (PES) scan can be performed computationally to investigate the energetic landscape of the interconversion between these tautomers. This involves systematically changing the coordinates corresponding to the proton transfer from the sulfur to the nitrogen atom and calculating the energy at each point.
The relative energies of the two tautomers determine the position of the tautomeric equilibrium. Computational studies on similar 6-mercaptopyridine derivatives often show that the thione form is significantly more stable than the thiol form. This is attributed to the greater stability of the amide-like functionality in the thione form. The transition state connecting the two tautomers can also be located on the PES, and the energy barrier for the tautomerization can be calculated. This information is crucial for understanding the reactivity and spectroscopic properties of the molecule, as one tautomer may be dominant under certain conditions.
Electronic Structure and Chemical Reactivity Descriptors
The electronic structure of a molecule governs its chemical behavior. Computational methods provide a suite of descriptors that help in understanding and predicting reactivity.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies a more reactive molecule. For this compound, the spatial distribution of the HOMO would likely be concentrated on the sulfur atom and the pyridine ring, indicating these as potential sites for electrophilic attack. The LUMO, on the other hand, would be expected to be distributed over the pyridine ring, particularly on the carbon atoms, highlighting potential sites for nucleophilic attack.
Table 2 presents hypothetical HOMO and LUMO energies and the resulting energy gap for this compound, which are representative of values obtained for similar heterocyclic thiol compounds.
| Parameter | Hypothetical Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: The data in this table is for illustrative purposes, based on typical values for similar compounds, as specific computational data for this compound is not available in published literature.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs, core pairs, and bonding pairs.
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from an occupied (donor) NBO to an unoccupied (acceptor) NBO. For this compound, significant donor-acceptor interactions would be expected between the lone pairs of the nitrogen and sulfur atoms and the antibonding orbitals (π) of the pyridine ring. These interactions contribute to the stabilization of the molecule and provide insight into its electronic conjugation. For instance, a strong interaction between a sulfur lone pair and a C=C π orbital would indicate significant delocalization and a degree of double bond character in the C-S bond.
Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values.
Typically, regions of negative electrostatic potential (colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. In this compound, these regions would likely be located around the nitrogen and sulfur atoms due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. These positive regions would be expected around the hydrogen atom of the mercapto group and potentially on the carbon atom attached to the iodine, due to the electron-withdrawing nature of the halogen. The MEP surface thus provides a clear, intuitive map of the molecule's reactivity hotspots.
Spectroscopic Property Predictions and Vibrational Analysis
A key aspect of characterizing a molecule is the prediction and analysis of its vibrational spectra. Theoretical simulations, such as those based on Density Functional Theory (DFT), are instrumental in assigning experimental IR and Raman bands to specific molecular vibrations.
Simulated Infrared (IR) and Raman Spectra for Experimental Correlation
Currently, there are no published studies that present simulated IR and Raman spectra specifically for this compound. Vibrational analyses have been performed on related molecules like pyridine and its substituted derivatives. nih.gov These studies show that the vibrational modes of the pyridine ring are sensitive to the nature and position of substituents. For instance, C-H stretching vibrations in the pyridine ring are typically observed in the 3090–3020 cm⁻¹ region. nih.gov The ring stretching modes are found between 1600 cm⁻¹ and 1400 cm⁻¹. nih.gov For a molecule like this compound, one would expect to see characteristic vibrations for the C-I bond, the S-H (thiol) or C=S (thione) group, and the pyridine ring, all of which would be influenced by electronic and steric interactions between the substituents. However, without specific computational data, any assignment remains speculative.
Time-Dependent Density Functional Theory (TDDFT) for Electronic Excitation Properties
TDDFT is a powerful quantum chemical method used to calculate the electronic absorption spectra of molecules, providing insights into their electronic transitions. A TDDFT analysis of this compound would elucidate the nature of its low-energy electronic states, which are crucial for understanding its photophysical properties. Studies on other pyridine derivatives have successfully employed TDDFT to interpret their UV-Vis spectra. science.gov For this compound, transitions involving the pyridine π system, the sulfur lone pairs, and orbitals associated with the iodine atom would be of particular interest. The lack of such a study means that the electronic excitation properties of this compound are not yet characterized.
Intermolecular Interactions and Crystal Packing Analysis
The solid-state structure of a molecule is governed by a complex interplay of intermolecular forces, which dictate its crystal packing and, consequently, its physical properties. For this compound, hydrogen bonds, halogen bonds, and other weak interactions would be expected to play a significant role.
Characterization of Hydrogen Bonding Networks
The 6-mercapto group of this compound can exist in two tautomeric forms: the thiol form (-SH) and the thione form (C=S, with the adjacent nitrogen being protonated). Both forms are capable of participating in hydrogen bonding. The thiol group can act as a hydrogen bond donor, while the thione group can act as a hydrogen bond acceptor. The pyridine nitrogen can also act as a hydrogen bond acceptor. Studies on related molecules like 6-mercaptopurine (B1684380) have shown the importance of hydrogen bonding in their structure and function. nih.gov In the absence of a crystal structure for this compound, the specific nature of its hydrogen bonding network remains unknown.
Quantification of Halogen Bonding Interactions Involving Iodine
Halogen bonding is a highly directional non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atom in this compound, being electron-deficient on its outer side (the σ-hole), is a prime candidate for forming halogen bonds with nucleophiles such as the pyridine nitrogen or the sulfur atom of a neighboring molecule. Research on iodopyridinium cations has demonstrated the prevalence and strength of C–I···X⁻ halogen bonds. acs.org The strength of these interactions can be substantial, with computed binding energies for iodopyridinium cations with pyridine reaching up to 68 kJ mol⁻¹. nih.gov A quantitative analysis of halogen bonding in this compound would require crystallographic data or dedicated computational modeling, neither of which is currently available.
Analysis of Sulfur-Halogen and Halogen-Halogen Contacts
In addition to hydrogen and halogen bonds, other weak intermolecular contacts can influence the crystal packing. These include sulfur-halogen (S···I) and halogen-halogen (I···I) interactions. The interaction between sulfur and iodine has been noted in the crystal structures of other compounds. researchgate.net Similarly, I···I contacts are a recognized feature in the solid-state chemistry of iodine-containing organic molecules. researchgate.netnih.gov A detailed analysis of the Cambridge Structural Database (CSD) for these types of contacts in related structures could provide a basis for what to expect in this compound, but a specific analysis of this compound is not possible without its crystal structure.
A comprehensive search for specific theoretical and computational studies, particularly focusing on the Hirshfeld surface analysis of this compound, has revealed a significant gap in the available scientific literature. At present, there are no published research articles, crystallographic data, or computational analyses that specifically detail the intermolecular interactions of this compound using Hirshfeld surface analysis.
While studies on other pyridine derivatives and related heterocyclic compounds have successfully employed Hirshfeld surface analysis to elucidate their supramolecular chemistry, no such data exists for this compound. The execution of a Hirshfeld surface analysis is contingent upon the prior determination of the compound's single-crystal X-ray structure, which is also not publicly available at this time.
Therefore, the following subsection on Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions of this compound cannot be constructed with the scientifically accurate and detailed research findings required. The generation of data tables and in-depth discussion of interaction types such as hydrogen bonds, halogen bonds, and van der Waals forces specific to this molecule is not possible without the foundational crystallographic and computational data.
Further experimental and computational research, beginning with the synthesis of suitable single crystals and subsequent X-ray diffraction analysis, is necessary to enable a detailed investigation of the intermolecular interactions in this compound via Hirshfeld surface analysis.
Advanced Applications in Chemical Science and Functional Materials
Role as a Versatile Synthon in Advanced Organic Synthesis
The presence of two distinct reactive sites, the carbon-iodine bond and the sulfur-hydrogen bond, allows for selective and sequential chemical transformations, making 3-iodo-6-mercaptopyridine a highly adaptable precursor in organic synthesis.
Precursor for the Synthesis of Complex Heterocyclic Systems
The dual functionality of this compound serves as an ideal starting point for the construction of fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The mercapto group can readily undergo reactions to form a fused thiazole (B1198619) or thiophene (B33073) ring, while the iodo group provides a handle for further annulation or functionalization reactions.
One significant application is in the synthesis of thieno[2,3-b]pyridines and related structures. For instance, a D–π–A dye featuring a benzo unipr.itlabshake.comthieno[2,3-c]pyridine as an electron-withdrawing anchoring group has been developed for use in dye-sensitized solar cells. rsc.org The synthesis of such complex heterocyclic systems can be envisioned to start from precursors like this compound, where the thieno-pyridine core is constructed through intramolecular cyclization or multi-step reaction sequences.
The general synthetic strategies often involve an initial reaction at the mercapto group, for example, S-alkylation followed by cyclization, or a transition metal-catalyzed cross-coupling reaction at the iodo position. The ability to perform these reactions chemoselectively is a key advantage of using this compound.
Building Block for Functionalized Pyridine (B92270) Derivatives
The iodo group at the 3-position of the pyridine ring is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, leading to a diverse library of functionalized pyridine derivatives. These derivatives are valuable in medicinal chemistry and materials science. anl.gov
Cross-Coupling Reactions:
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the sp-hybridized carbon of a terminal alkyne and the sp2-hybridized carbon of the pyridine ring. This method is instrumental in synthesizing alkynylpyridines, which can be further elaborated or used as components in conjugated materials. The Sonogashira cross-coupling of aryl iodides is a well-established and robust reaction. nih.govrsc.org A robust aminopyrimidine-palladium(II) complex has been shown to be effective for the copper-free Sonogashira cross-coupling of a variety of aryl iodides in aqueous media. nih.gov
Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds. Using this compound, various aryl or vinyl groups can be introduced at the 3-position.
Heck Coupling: This reaction facilitates the substitution of the iodine atom with an alkene, leading to the formation of vinylpyridines.
C-S Cross-Coupling: Nickel-catalyzed C-S cross-coupling reactions provide an efficient method for the synthesis of thioethers from aryl halides and thiols. unipr.it This reactivity can be harnessed to further functionalize the pyridine core.
The table below summarizes some of the key cross-coupling reactions applicable to this compound.
| Cross-Coupling Reaction | Reagents | Catalyst | Product Type |
| Sonogashira | Terminal Alkyne, Cu(I) | Pd Complex | Alkynylpyridine |
| Suzuki | Boronic Acid/Ester | Pd Complex | Aryl/Vinylpyridine |
| Heck | Alkene | Pd Complex | Vinylpyridine |
| C-S Coupling | Thiol | Ni Complex | Thioether |
Applications in Materials Chemistry and Nanotechnology
The mercapto group of this compound provides a strong anchoring point to metal surfaces, particularly gold. This property is extensively utilized in the development of sensors, the functionalization of nanoparticles, and in electrochemical devices.
Fabrication of Nanowell-Based Sensors
Self-assembled monolayers (SAMs) of mercapto-containing compounds on gold surfaces are a cornerstone of modern sensor technology. researchgate.netmdpi.comnih.gov The sulfur atom forms a strong, covalent-like bond with gold, leading to the formation of a dense and ordered monolayer. The pyridine ring of this compound can then be exposed to the analyte solution, allowing for specific interactions that can be detected through various transduction methods, such as electrochemical impedance spectroscopy (EIS) or surface plasmon resonance (SPR). nih.gov
While direct studies on this compound in nanowell sensors are not prevalent, the principle is well-established with similar molecules like 4-mercaptopyridine (B10438). For instance, a fiber-optic SPR sensor for Hg2+ detection was developed using 4-mercaptopyridine functionalized gold nanoparticles. nih.gov The pyridine nitrogen atom provides a coordination site for the metal ion, leading to a detectable change in the plasmon resonance. The iodo-substituent on the this compound could be used to further tailor the electronic properties or to attach other recognition elements.
Functionalization of Nanoparticles (e.g., Gold Nanoparticles)
Gold nanoparticles (AuNPs) possess unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. Functionalizing AuNPs with molecules like this compound allows for the tuning of these properties and the introduction of specific functionalities. The mercapto group ensures stable capping of the AuNPs, preventing aggregation and providing a platform for further chemical modifications. mdpi.comnih.gov
The exposed pyridine and iodo functionalities on the surface of the AuNPs can be used for various purposes:
Targeted Delivery: The pyridine moiety can be protonated or coordinated to other molecules, influencing the nanoparticle's interaction with biological systems.
Catalysis: The functionalized nanoparticles can act as catalysts, with the surface-bound pyridine influencing the catalytic activity.
Sensing: Similar to planar sensors, functionalized AuNPs can be used in colorimetric or other sensing assays. The aggregation of functionalized AuNPs upon interaction with an analyte can lead to a visible color change. mdpi.com
The table below outlines the key aspects of gold nanoparticle functionalization with mercapto compounds.
| Property | Description |
| Anchoring Group | The mercapto group forms a strong bond with the gold surface. |
| Stability | The organic monolayer prevents aggregation of the nanoparticles. |
| Functionality | The exposed pyridine and iodo groups allow for further chemical reactions and specific interactions. |
| Applications | Sensing, catalysis, and targeted delivery. |
Components in Electrochemical Systems, including Dye-Sensitized Solar Cells (DSSC)
In the realm of renewable energy, dye-sensitized solar cells (DSSCs) have emerged as a promising photovoltaic technology. mdpi.com A critical component of a DSSC is the sensitizing dye, which absorbs sunlight and injects electrons into a semiconductor photoanode, typically TiO2. The efficiency of this process is highly dependent on the dye's molecular structure, including its anchoring group which binds it to the TiO2 surface.
While carboxylic acids are the most common anchoring groups, pyridine-based anchors have shown significant promise. anl.govnih.govnih.gov The nitrogen atom of the pyridine ring can coordinate to the Lewis acid sites on the TiO2 surface, facilitating efficient electron injection. A D–π–A dye with a benzothienopyridine as the electron-withdrawing anchoring group has demonstrated the potential of such systems. rsc.org
Investigation as a Corrosion Inhibitor in Material Protection
There is no available scientific literature or experimental data concerning the investigation of this compound as a corrosion inhibitor. General studies on other pyridine and mercaptan derivatives suggest that the nitrogen and sulfur heteroatoms can play a crucial role in surface adhesion and the formation of protective films on metal surfaces. For instance, various pyridine derivatives have been explored as corrosion inhibitors for metals like steel in acidic media. researchgate.netresearchgate.net The presence of sulfur in molecules is also known to contribute to corrosion inhibition. researchgate.net However, without specific studies on this compound, its efficacy, mechanism of action, and potential performance in material protection remain entirely speculative. Consequently, no data tables on its inhibition efficiency or electrochemical parameters can be provided.
Development of Novel Catalytic Systems Based on this compound-Derived Ligands
Similarly, the development of novel catalytic systems based on ligands derived from this compound has not been reported in the scientific literature. Mercaptopyridine compounds, in general, have been utilized as ligands in the synthesis of metal complexes for catalytic applications. For example, palladium(II) complexes with mercaptopyridine-functionalized ligands have demonstrated high activity in Suzuki-Miyaura coupling reactions. acs.org The ability of the sulfur and nitrogen atoms to coordinate with metal centers is a key feature in the design of such catalysts. acs.orgrsc.org The iodine atom on the pyridine ring could potentially serve as a site for further functionalization to create more complex ligand structures. Nevertheless, in the absence of any research dedicated to the synthesis and catalytic application of this compound-derived ligands, no information on specific catalytic systems, their performance, or reaction yields can be presented.
Future Research Directions and Outlook
Emerging Synthetic Methodologies and Sustainable Production Routes
The future synthesis of 3-Iodo-6-mercaptopyridine and its derivatives is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. researchgate.netnih.govresearchgate.net Current research on pyridine (B92270) synthesis highlights a shift towards more efficient and environmentally benign processes. researchgate.netnih.gov
Microwave-Assisted Synthesis: One of the most promising emerging methodologies is the use of microwave-assisted organic synthesis (MAOS). organic-chemistry.orgnih.govmdpi.com This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve reaction yields for a variety of heterocyclic compounds. organic-chemistry.orgnih.gov For the synthesis of this compound, MAOS could be employed to accelerate key steps, such as the introduction of the iodo or mercapto groups onto the pyridine ring, potentially leading to a more energy-efficient production process. organic-chemistry.org
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, represent another key area for future synthetic exploration. nih.govacs.org Developing a one-pot MCR for this compound would significantly enhance synthetic efficiency by minimizing intermediate isolation steps, reducing solvent waste, and saving time and resources. nih.gov
Green Catalysis: The exploration of novel, reusable, and non-toxic catalysts will be crucial for the sustainable production of this compound. Research into catalysts like activated fly ash or surface-modified metal-organic frameworks (MOFs) for pyridine synthesis showcases the potential for developing greener alternatives to traditional metal catalysts. acs.org These catalysts can lead to cleaner reaction profiles and easier product purification. researchgate.net
| Synthetic Approach | Potential Advantages for this compound | Relevant Research Areas |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. organic-chemistry.orgnih.gov | Optimization of microwave parameters for specific reaction steps. organic-chemistry.org |
| Multicomponent Reactions | Improved atom economy, reduced waste, simplified procedures. nih.gov | Design of novel MCRs for direct synthesis. |
| Green Catalysis | Use of reusable and non-toxic catalysts, cleaner reactions. researchgate.netacs.org | Development of heterogeneous catalysts for pyridine functionalization. acs.org |
Advanced Spectroscopic and Structural Characterization Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental for its application in advanced materials and as a molecular building block. Future research will rely on a suite of advanced analytical techniques to fully characterize this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): While standard techniques, the application of advanced NMR methods, such as 2D-NMR (COSY, HMQC), will be essential for unambiguously assigning the proton and carbon signals, especially in more complex derivatives. youtube.com High-resolution mass spectrometry (HRMS) will be critical for confirming the elemental composition of newly synthesized compounds. researchgate.net The coupling of liquid chromatography with NMR and MS (LC-NMR-MS) could provide a powerful tool for the analysis of reaction mixtures and the identification of byproducts. sigmaaldrich.com
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unequivocal determination of molecular structure. researchgate.net Obtaining the crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.netaps.org This information is invaluable for understanding its solid-state packing and for the rational design of crystalline materials. The potential for this technique to visualize protein scaffolds after iodination highlights the broader applicability of iodine in structural biology. nih.gov
Vibrational Spectroscopy (IR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. chempap.org These techniques can be used to identify characteristic functional group frequencies, such as the C-S and C-I stretching vibrations, and to study intermolecular interactions. The influence of substituents on the vibrational frequencies of the pyridine ring can provide insights into the electronic effects at play. chempap.org
| Characterization Technique | Information Gained for this compound | Future Research Focus |
| Advanced NMR (2D-NMR) | Unambiguous assignment of proton and carbon signals. youtube.com | Correlation of chemical shifts with electronic properties. |
| High-Resolution Mass Spectrometry | Precise determination of molecular formula. researchgate.net | Fragmentation analysis to understand molecular stability. |
| X-ray Crystallography | Definitive bond lengths, angles, and crystal packing. researchgate.net | Co-crystallization with other molecules to form novel solids. |
| FTIR and Raman Spectroscopy | Identification of functional groups and intermolecular interactions. chempap.org | In-situ monitoring of reactions involving the mercapto group. |
Exploration of Novel Functional Materials and Devices
The unique combination of a thiol group, an iodo group, and an aromatic nitrogen heterocycle makes this compound a highly promising candidate for the development of novel functional materials.
Self-Assembled Monolayers (SAMs): The mercapto group has a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs). rsc.orgacs.orgdtic.mil The pyridine ring can provide a defined orientation and functionality to the surface, while the iodine atom offers a site for further chemical modification. rsc.org Future research could explore the use of this compound to create well-ordered SAMs on gold for applications in molecular electronics, sensing, and as platforms for controlled surface chemistry. acs.orgpiketech.com The properties of these SAMs, such as their structure and resistance to protonation, can be fine-tuned by the molecular design. rsc.org
Cross-Coupling Reactions for Polymer Synthesis: The iodo-substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.comfrontiersin.org This opens up avenues for the synthesis of novel conjugated polymers and oligomers where the 6-mercaptopyridine unit is incorporated into the polymer backbone. nih.gov These materials could possess interesting electronic and optical properties, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com
Radiopaque Materials: The presence of a heavy atom like iodine suggests that this compound and polymers derived from it could exhibit radiopaque properties. nih.gov This could be explored for the development of new contrast agents for X-ray imaging or for creating radiopaque biomedical devices. nih.gov
| Application Area | Role of this compound | Potential Research Directions |
| Self-Assembled Monolayers | Thiol group for gold surface attachment; iodo and pyridine for functionality. rsc.orgdtic.mil | Fabrication and characterization of SAMs for molecular electronics. acs.org |
| Conjugated Polymers | Iodo group for cross-coupling polymerization. nih.govmdpi.com | Synthesis of novel polymers with tailored electronic properties. |
| Radiopaque Materials | High atomic number of iodine. nih.gov | Development of iodinated nanoparticles for medical imaging. nih.gov |
Integration of Computational Chemistry and Machine Learning for Predictive Design
The fields of computational chemistry and machine learning are set to play a pivotal role in accelerating the discovery and optimization of materials and molecules based on the this compound scaffold. nih.govnih.gov
Density Functional Theory (DFT) Calculations: DFT is a powerful computational method for predicting the electronic structure and properties of molecules. mdpi.comnih.gov For this compound, DFT calculations can be used to:
Predict optimized molecular geometries, including bond lengths and angles.
Calculate spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, to aid in experimental characterization. nih.gov
Determine electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding reactivity and potential applications in electronics. nih.gov
Model the interaction of the molecule with surfaces, such as gold, to understand the formation of SAMs.
Machine Learning (ML) for Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties and reactivity of new compounds. nih.govarxiv.org In the context of this compound, ML could be used to:
Predict the outcomes (e.g., yield, selectivity) of synthetic reactions involving this scaffold under different conditions. acs.orgacs.org
Screen virtual libraries of derivatives for desired properties, such as specific electronic or optical characteristics, thereby guiding synthetic efforts towards the most promising candidates. nih.govacs.org
Accelerate the discovery of new functional materials by predicting their performance in devices. youtube.com
| Computational Tool | Application to this compound | Future Outlook |
| Density Functional Theory (DFT) | Prediction of geometry, spectroscopic, and electronic properties. nih.govnih.gov | In-depth studies of reaction mechanisms and excited states. |
| Machine Learning (ML) | Prediction of reaction outcomes and material properties. nih.govacs.org | High-throughput virtual screening of derivative libraries. acs.org |
Q & A
Q. How can conflicting spectroscopic data between similar compounds be systematically addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
